Tridemorph

Übersicht

Beschreibung

Tridemorph is a systemic fungicide primarily used to control powdery mildew (Erysiphe graminis) on cereal crops. It was developed by BASF in the 1960s and is marketed under the trade name Calixin . The compound is classified as a morpholine fungicide and is known for its ability to inhibit sterol biosynthesis in fungi . The World Health Organization has categorized this compound as a Class II “moderately hazardous” pesticide due to its potential harmful effects if ingested or if it comes into contact with skin and eyes .

Vorbereitungsmethoden

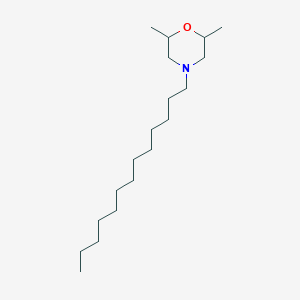

Tridemorph, chemically known as 2,6-dimethyl-4-tridecylmorpholine, is synthesized through a series of chemical reactions involving morpholine derivatives. The synthetic route typically involves the alkylation of morpholine with tridecyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to yield this compound .

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The process includes purification steps to ensure the final product meets the required purity standards for agricultural use .

Analyse Chemischer Reaktionen

Oxidation Reactions

Tridemorph undergoes oxidation to form metabolites, primarily through enzymatic pathways in biological systems and via chemical oxidants. Key findings include:

-

Enzymatic Oxidation : In plants and fungi, cytochrome P450 enzymes oxidize this compound to hydroxylated derivatives, altering its sterol biosynthesis inhibition efficacy .

-

Chemical Oxidation : Reacts with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions to yield N-oxide derivatives .

Reduction Reactions

Reductive pathways are less common but observed under specific laboratory conditions:

-

Lithium Aluminum Hydride (LiAlH₄) : Reduces this compound’s morpholine ring, generating secondary amines .

-

Catalytic Hydrogenation : Palladium catalysts in ethanol convert this compound to saturated morpholine derivatives, though this pathway is not biologically significant .

Substitution Reactions

This compound participates in nucleophilic substitutions, particularly at the morpholine ring:

-

Halogenation : Reacts with bromine (Br₂) in chloroform to form brominated morpholine analogs .

-

Amination : Substitutes methyl groups with amines in the presence of ammonia (NH₃), generating polyfunctional derivatives .

Hydrolysis and Environmental Degradation

Hydrolytic stability and photodegradation are critical for environmental persistence:

Reaction with Oxidizing Agents

This compound’s stability under oxidative conditions is limited:

| Oxidizing Agent | Reaction Product | Conditions | Source |

|---|---|---|---|

| Atmospheric O₂ | Slow degradation to carboxylic acids | Ambient temperature | |

| Ozone (O₃) | Rapid cleavage of morpholine ring | Laboratory settings |

Thermal Decomposition

At elevated temperatures (>50°C), this compound decomposes into:

Comparative Reactivity with Analogues

This compound’s reactivity differs from structurally similar fungicides:

| Fungicide | Oxidation Rate (Relative) | Hydrolysis Stability | Key Difference |

|---|---|---|---|

| This compound | 1.0 | Moderate | Broader substrate specificity |

| Fenpropimorph | 0.8 | High | Faster Δ⁸-Δ⁷ isomerase inhibition |

| Spiroxamine | 1.2 | Low | Enhanced redox lability |

Wissenschaftliche Forschungsanwendungen

Efficacy Against Fungal Diseases

Tridemorph is effective in managing several fungal diseases in crops, particularly in cereals and bananas. Its primary mode of action involves inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This mechanism makes it particularly effective against:

- Powdery Mildew : this compound is widely used to control Erysiphe graminis, a common pathogen affecting cereals .

- Rust and Leaf Blotch : It also targets other diseases such as rust and leaf blotch, contributing to improved crop yields and quality .

Residual Behavior and Risk Assessment

Recent studies have highlighted the residual behavior of this compound in agricultural settings. A significant investigation focused on its dissipation in banana crops showed that this compound dissipated quickly, with half-lives ranging from 7.0 to 7.7 days under good agricultural practice conditions. The study reported average residues in bananas of 0.01 to 0.26 mg/kg, indicating a rapid decline in residue levels post-application .

Risk Assessment Findings

- The risk quotient (RQ) values for this compound were found to be below 1, suggesting a low risk for human health when applied according to recommended guidelines .

- However, regulatory frameworks may vary by region, with some countries lacking established maximum residue limits (MRLs), necessitating careful monitoring and assessment .

Environmental Impact

This compound's environmental impact has been a subject of scrutiny due to concerns about fungicide pollution. Studies indicate that while this compound is moderately persistent in soil (DT₅₀ range of 20-50 days), it is classified as non-persistent in aquatic environments . The potential for runoff and contamination of water bodies remains a concern, highlighting the need for responsible usage practices.

Case Studies

Several case studies have documented the practical applications and effects of this compound:

- Banana Cultivation : A field study demonstrated that this compound effectively reduced fungal infections in banana plantations, resulting in higher yields compared to untreated controls .

- Cereal Crops : In trials involving cereals, this compound application led to significant reductions in disease severity and improved overall plant health .

Regulatory Considerations

This compound is regulated under various agricultural policies worldwide. Its classification varies; it is considered moderately hazardous due to potential dermal effects . Regulatory bodies emphasize the importance of adhering to application guidelines to mitigate risks associated with its use.

Summary Table of this compound Applications

| Application Area | Target Diseases | Efficacy Level | Environmental Persistence | Risk Assessment |

|---|---|---|---|---|

| Cereal Crops | Powdery Mildew, Rust | High | Moderately Persistent | Low (RQ < 1) |

| Banana Cultivation | Erysiphe graminis | High | Non-persistent | Low (RQ < 1) |

| General Use | Various fungal pathogens | Variable | Moderate | Varies by region |

Wirkmechanismus

Tridemorph exerts its effects by inhibiting sterol biosynthesis in fungi. Specifically, it targets the enzymes sterol-Δ14-reductase and sterol-Δ8,7-isomerase, which are crucial for the conversion of sterol intermediates to ergosterol, an essential component of fungal cell membranes . By inhibiting these enzymes, this compound disrupts the integrity of the fungal cell membrane, leading to impaired cell function and ultimately fungal death .

Vergleich Mit ähnlichen Verbindungen

Tridemorph is often compared with other morpholine fungicides such as fenpropimorph and dodemorph. These compounds share a similar mechanism of action, targeting sterol biosynthesis in fungi. this compound is unique in its specific inhibition of sterol-Δ14-reductase and sterol-Δ8,7-isomerase, whereas fenpropimorph and dodemorph may target additional enzymes in the sterol biosynthesis pathway .

Similar Compounds

Fenpropimorph: Another morpholine fungicide that inhibits sterol biosynthesis but has a broader spectrum of enzyme targets.

Dodemorph: A morpholine fungicide with similar applications but different chemical properties and efficacy.

This compound’s specificity and effectiveness in controlling powdery mildew make it a valuable tool in agricultural fungicide management .

Biologische Aktivität

Tridemorph is an amine fungicide primarily used to control fungal diseases in various crops, including cereals and bananas. Its biological activity encompasses a range of mechanisms affecting both target organisms and non-target species, including soil microorganisms and plants. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions as a systemic fungicide that inhibits sterol biosynthesis in fungi. It specifically targets the enzyme 14α-demethylase, which is crucial for converting lanosterol to ergosterol, an essential component of fungal cell membranes. By disrupting this pathway, this compound effectively inhibits fungal growth and reproduction.

Effects on Soil Microorganisms

Research has shown that this compound influences soil microbial activity, particularly enzyme production. A study conducted on groundnut crops demonstrated that this compound application at varying concentrations resulted in significant changes in invertase and cellulase activities in both black and red soils. The findings are summarized in Table 1.

Table 1: Effect of this compound on Soil Enzyme Activity

| Treatment | Invertase Activity (µg glucose/g soil) | Cellulase Activity (µg glucose/g soil) |

|---|---|---|

| Control | 760 | 1242 |

| This compound (2.5 kg ha⁻¹) | 885 | 1335 |

| This compound (5.0 kg ha⁻¹) | 1103 | 1528 |

| Captan (2.5 kg ha⁻¹) | 911 | 1324 |

| Captan (5.0 kg ha⁻¹) | 1120 | 1572 |

The application of this compound led to an increase in invertase activity by up to 16% compared to control groups, indicating enhanced microbial metabolism and nutrient cycling in treated soils .

Toxicological Studies

Toxicological assessments reveal that this compound has significant effects on non-target organisms, including mammals. Subchronic toxicity studies indicated potential developmental anomalies in rodents, such as cleft palate and reduced fetal weight . These findings underscore the need for careful consideration regarding its application in agricultural practices.

Case Study: Developmental Toxicity

In a study assessing the developmental toxicity of this compound, it was found that exposure during critical developmental windows led to increased incidences of skeletal malformations in offspring . This case highlights the importance of evaluating the risks associated with agricultural chemicals on human health and the environment.

Impact on Fungal Mycotoxin Production

This compound's influence extends beyond direct antifungal activity; it has been reported to stimulate the production of mycotoxins by certain fungi. For example, it was observed that this compound could enhance T-2 toxin production by Fusarium sporotrichoides, raising concerns about food safety and contamination in crops treated with this fungicide .

Environmental Persistence and Residue Analysis

Studies have shown that this compound can persist in the environment, particularly within plant tissues. A banana translocation study indicated that this compound remained detectable at levels greater than 2 ppm for at least four weeks post-application, emphasizing the need for monitoring residues in food products .

Table 2: Residue Levels of this compound in Banana Plants

| Plant Part | Residue Level (ppm) |

|---|---|

| Leaves | >2 |

| Peels | <1 |

| Pulp | <1 |

This persistence raises questions about potential bioaccumulation and long-term ecological impacts.

Eigenschaften

IUPAC Name |

2,6-dimethyl-4-tridecylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-20-16-18(2)21-19(3)17-20/h18-19H,4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTOPFCCWCSOHFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCN1CC(OC(C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041376 | |

| Record name | 2,6-Dimethyl-4-tridecylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tridemorph | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24602-86-6, 81412-43-3 | |

| Record name | 2,6-Dimethyl-4-tridecylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24602-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridemorph [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024602866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridemorph [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081412433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridemorph | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethyl-4-tridecylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridemorph | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridemorph | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridemorph | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Tridemorph | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of tridemorph against fungi?

A1: this compound primarily acts by inhibiting the biosynthesis of ergosterol [, , ]. Ergosterol is a crucial component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

Q2: How does this compound affect sterol composition in plants?

A2: In maize seedlings treated with this compound, a significant shift in sterol composition occurs []. The typical major sterols, Δ5-sterols, are drastically reduced, while 9β,19-cyclopropyl sterols accumulate significantly in both roots and leaves. This suggests that this compound interferes with the cycloeucalenol-obtusifoliol isomerase, an enzyme crucial for opening the cyclopropane ring of cyclopropyl sterols.

Q3: Does this compound affect organisms that do not synthesize sterols?

A3: Yes, research indicates that this compound can inhibit the growth of organisms lacking sterol biosynthesis pathways []. For instance, it has been shown to inhibit glucose and lactate dehydrogenase activities in specific bacteria, suggesting an alternative mode of action beyond sterol biosynthesis inhibition.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H39NO, and its molecular weight is 313.52 g/mol.

Q5: How does the formulation of this compound influence its efficacy?

A5: Studies show that the formulation of this compound can significantly impact its efficacy [, ]. For example, in controlling groundnut leaf spot disease, foliar spraying with this compound proved significantly more effective than seed dressing [].

Q6: Does this compound exhibit volatile behavior in soil?

A6: Yes, this compound exhibits volatile behavior in treated soil, contributing to its efficacy against certain root disease pathogens []. Research indicates that its vapor phase activity is relatively high compared to other fungicides like triadimenol.

Q7: Are there any catalytic applications of this compound or its derivatives?

A7: Yes, research suggests that quaternary ammonium bases derived from this compound can act as effective catalysts in biodiesel production []. These catalysts demonstrate excellent catalytic activity in transesterification reactions between grease and methanol.

Q8: How does the structure of this compound relate to its fungicidal activity?

A8: The long alkyl chain in this compound contributes to its lipophilicity, enabling its penetration through fungal cell membranes []. Modifications to this chain can alter its activity and selectivity. For instance, dodemorph, with a shorter alkyl chain, exhibits different uptake and translocation characteristics in barley compared to this compound [].

Q9: How does the manufacturing process of tea affect this compound residues?

A9: Studies indicate that the manufacturing process of tea significantly influences this compound residues []. The drying and heating steps involved can lead to a substantial loss of residues, primarily attributed to this compound's relatively high vapor pressure.

Q10: What is the metabolic fate of this compound in rats?

A10: Following oral administration, this compound is absorbed relatively quickly in rats []. A significant portion of the absorbed dose is excreted within the first 48 hours, primarily through urine and feces. The primary metabolic pathway involves side-chain hydroxylation, while cleavage of the morpholine ring is limited.

Q11: How effective is this compound in controlling specific fungal diseases?

A11: this compound has shown efficacy against various fungal diseases, including groundnut leafspots [, ], powdery mildew in barley [, , , ], and safflower rust [, ]. The efficacy varies depending on the pathogen, application method, and environmental factors.

Q12: Has resistance to this compound been observed in fungal pathogens?

A12: Yes, resistance to this compound has been reported in some fungal pathogens, particularly in Erysiphe graminis f.sp. hordei, the causal agent of barley powdery mildew [, , ]. The development of resistance highlights the importance of resistance management strategies in agricultural practices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.